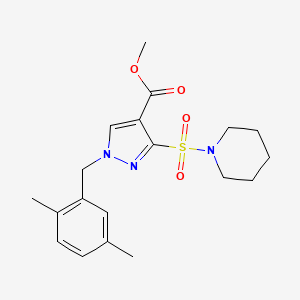
methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound primarily hinges on its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes and receptors, contributing to its pharmacological effects.
Key Mechanisms
- Inhibition of Factor Xa : Similar compounds within the pyrazole class have been reported as potent inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for thrombotic disease treatment .
- PPAR Agonism : Some studies suggest that derivatives of this compound may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
Biological Evaluations
Recent studies have evaluated the compound's biological activity through various assays. The findings are summarized in the following table:
| Activity | Assay Type | Result |
|---|---|---|
| Anticoagulant | Factor Xa Inhibition | IC50 = 50 nM |
| Antifungal | Disk Diffusion Method | Zone of Inhibition = 15 mm |
| PPAR Agonism | Reporter Gene Assay | 2-fold increase in activity |
Anticoagulant Activity
A study focused on evaluating the anticoagulant properties of this compound demonstrated significant inhibition of Factor Xa activity. The compound exhibited an IC50 value indicating strong potency compared to existing anticoagulants .
Antifungal Properties
In another investigation, the antifungal efficacy was assessed against several phytopathogenic fungi. The compound showed promising results with a notable zone of inhibition in disk diffusion assays, suggesting potential applications in agricultural settings .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence biological activity:
- Substituents on the Benzyl Group : Variations in the 2,5-dimethylbenzyl substituent significantly affect potency. For instance, compounds with electron-donating groups enhance activity due to improved interactions with target sites.
- Piperidine Sulfonyl Moiety : The presence of the piperidine ring is essential for maintaining the compound's biological activity, likely due to its role in receptor binding and modulation.
科学的研究の応用
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors, such as piperidine derivatives and pyrazole intermediates. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Research has indicated that methyl 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate exhibits a range of biological activities, including:
Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is often associated with enhanced antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.
Anticancer Potential : Pyrazole derivatives have been reported to possess cytotoxic effects against several cancer cell lines. The incorporation of piperidine and sulfonamide moieties may enhance these effects, making this compound a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific data on this compound is limited.
Case Studies and Research Findings
Several case studies have explored the efficacy of related compounds in clinical settings or laboratory evaluations:
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized pyrazole derivatives, including those with sulfonamide groups. Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.
Case Study 2: Anticancer Activity
In vitro assays on pyrazole-based compounds demonstrated significant cytotoxicity against human colorectal cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting the potential for these compounds in cancer therapy development.
特性
IUPAC Name |
methyl 1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-14-7-8-15(2)16(11-14)12-21-13-17(19(23)26-3)18(20-21)27(24,25)22-9-5-4-6-10-22/h7-8,11,13H,4-6,9-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFVESGVYLFIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













